lithium 2-(1H-imidazol-2-yl)-2-oxoacetate
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Overview
Description
Lithium 2-(1H-imidazol-2-yl)-2-oxoacetate is a chemical compound that features an imidazole ring, a common structure in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium 2-(1H-imidazol-2-yl)-2-oxoacetate typically involves the reaction of 2-(1H-imidazol-2-yl)-2-oxoacetic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions are generally mild, with the temperature maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the continuous addition of reactants and removal of products, which allows for better control over reaction conditions and higher yields. The use of automated systems and reactors ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Lithium 2-(1H-imidazol-2-yl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Imidazole derivatives with higher oxidation states.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted imidazole derivatives depending on the substituent introduced.
Scientific Research Applications
Lithium 2-(1H-imidazol-2-yl)-2-oxoacetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex imidazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of lithium 2-(1H-imidazol-2-yl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular pathways, modulating biological processes.
Comparison with Similar Compounds
Similar Compounds
Lithium 2-(1H-imidazol-2-yl)-2-hydroxyacetate: Similar structure but with a hydroxyl group instead of a keto group.
Lithium 2-(1H-imidazol-2-yl)-2-aminoacetate: Contains an amino group instead of a keto group.
Lithium 2-(1H-imidazol-2-yl)-2-methylacetate: Features a methyl group instead of a keto group.
Uniqueness
Lithium 2-(1H-imidazol-2-yl)-2-oxoacetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the keto group allows for unique interactions with enzymes and receptors, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
2375272-91-4 |
---|---|
Molecular Formula |
C5H3LiN2O3 |
Molecular Weight |
146 |
Purity |
95 |
Origin of Product |
United States |
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